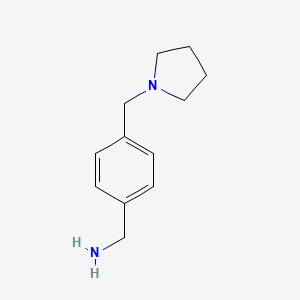

4-Pyrrolidin-1-ylmethyl-benzylamine

Description

The exact mass of the compound 4-Pyrrolidin-1-ylmethyl-benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pyrrolidin-1-ylmethyl-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-1-ylmethyl-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJFYCYUKSAOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407180 | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-79-3 | |

| Record name | 4-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-ylmethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(Pyrrolidin-1-ylmethyl)benzylamine

CAS Registry Number: 334166-58-2 (Dihydrochloride salt) | 91271-79-3 (Free Base) Formula: C₁₂H₁₈N₂ (Free Base) Molecular Weight: 190.29 g/mol (Free Base) | 263.21 g/mol (2HCl)

Executive Summary

4-(Pyrrolidin-1-ylmethyl)benzylamine is a high-value bifunctional building block extensively utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it features a semi-rigid benzene core substituted para with a primary aminomethyl group (for covalent attachment) and a tertiary pyrrolidinyl-methyl moiety (acting as a basic solubilizing group or receptor interaction point).

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, emphasizing its role as a "privileged fragment" in Histamine H3 antagonist and enzyme inhibitor discovery.

Physicochemical Profile & Structural Logic

The molecule acts as a bidentate linker . The primary amine allows for amide coupling or reductive amination, while the pyrrolidine ring provides a specific pKa profile suitable for lysosomotropic trapping or ionic interactions within a binding pocket.

Table 1: Key Chemical Properties

| Property | Value (Free Base) | Value (2HCl Salt) | Significance in Drug Design |

| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid | Salt form preferred for stability/weighing. |

| pKa (Calc.) | ~9.4 (Pyrrolidine), ~8.8 (Benzylamine) | N/A | Both nitrogens are basic at physiological pH. |

| LogP (Calc.) | ~1.1 | < 0 (Highly Hydrophilic) | Good solubility; lowers lipophilicity of final drugs. |

| H-Bond Donors | 2 (Primary Amine) | 4 (Ammonium protons) | Critical for H-bonding in the active site. |

| H-Bond Acceptors | 2 | 0 | The tertiary amine is a strong acceptor. |

| Boiling Point | ~310°C (Predicted) | N/A (Decomposes) | High boiling point requires vacuum distillation. |

Synthetic Accessibility & Manufacturing

The most robust route for synthesizing 4-(pyrrolidin-1-ylmethyl)benzylamine avoids the direct handling of unstable benzyl halides by utilizing a nitrile reduction strategy. This ensures high fidelity of the carbon skeleton before the sensitive primary amine is generated.

Core Synthetic Pathway (Nitrile Reduction Route)

The synthesis proceeds in two distinct stages:

-

Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzonitrile with pyrrolidine.

-

Hydride Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.

Figure 1: Two-step synthetic workflow from commercially available nitrile precursors.[1]

Detailed Protocol: Step 2 (Nitrile Reduction)

Note: This protocol assumes the intermediate nitrile has already been isolated.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Reagent Prep: Charge flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dissolve 4-(pyrrolidin-1-ylmethyl)benzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1).

-

Fieser Workup: Cool to 0°C. Carefully quench sequentially with:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distill under high vacuum (bulb-to-bulb) or convert to HCl salt by adding 4M HCl in Dioxane.

Medicinal Chemistry Applications

This molecule acts as a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping

The distance between the two nitrogen atoms is approximately 6–7 Å, mimicking the spacing found in histamine and various neurotransmitters.

-

The Pyrrolidine Head: Acts as a basic center that interacts with aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs).

-

The Benzyl Spacer: Provides pi-stacking (π-π) interactions with aromatic residues (Phe, Tyr, Trp).

-

The Primary Amine: Serves as the attachment point for the "warhead" or specificity-determining region of the drug.

Figure 2: Pharmacophore logic demonstrating the molecule's interaction with GPCR binding pockets.

Specific Therapeutic Areas:

-

Histamine H3 Antagonists: The pyrrolidinyl-benzyl moiety is a classic "non-imidazole" replacement used to improve blood-brain barrier (BBB) penetration compared to earlier imidazole-based ligands.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve the solubility of hydrophobic kinase cores (e.g., quinazolines).

Handling, Stability, & Analytics

Stability Concerns

-

Hygroscopicity: The free base is highly hygroscopic. It readily absorbs water and CO₂ from the air to form carbamates/carbonates.

-

Mitigation: Store under Nitrogen/Argon. For long-term storage, convert to the Dihydrochloride (2HCl) salt (CAS 334166-58-2).

-

-

Cyclization: Unlike propyl-diamines, the rigid benzyl spacer prevents intramolecular cyclization, making the free base relatively stable to self-condensation.

Analytical Validation

-

¹H NMR (DMSO-d₆, Free Base):

- 7.2–7.3 (m, 4H, Ar-H)

- 3.72 (s, 2H, Ar-CH ₂-NH₂)

- 3.55 (s, 2H, Ar-CH ₂-N-Pyr)

- 2.40 (m, 4H, Pyr-N-CH ₂)

- 1.70 (m, 4H, Pyr-C-CH ₂)

-

Mass Spectrometry: ESI+

[M+H]⁺.

Safety (E-E-A-T)

-

Corrosivity: As a diamine, it is corrosive to skin and eyes.

-

Toxicity: Pyrrolidine derivatives can exhibit CNS activity.[2] Handle with full PPE in a fume hood.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

-

PubChem. (2025).[3][4] Compound Summary: 4-(pyrrolidin-1-ylmethyl)benzylamine.[4][5][6] National Library of Medicine. [Link]

- Apelt, J., et al. (2002). Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Ether Derivatives. Journal of Medicinal Chemistry, 45(5), 1128–1141. (Demonstrates the utility of pyrrolidinyl-benzylamines as H3 pharmacophores).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(N-Benzylamino)-4-pyrrolidinopyridine | C16H19N3 | CID 56776943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-Pyrrolidin-1-ylmethyl-cyclobutyl)-benzylamine | C16H24N2 | CID 11413874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 4-(pyrrolidin-1-ylmethyl)benzylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]

Technical Monograph: 4-(Pyrrolidin-1-ylmethyl)benzylamine

Executive Summary

4-(Pyrrolidin-1-ylmethyl)benzylamine (CAS 869942-02-7) is a bifunctional building block critical to medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) ligands.[1] Structurally, it consists of a benzylic primary amine (serving as a versatile attachment point) and a tertiary pyrrolidine moiety (serving as a basic center or "warhead").[1]

This compound is widely recognized as a privileged scaffold in the synthesis of Histamine H3 receptor antagonists and Sigma-1 receptor ligands .[1] Its physiochemical profile—specifically the basicity of the pyrrolidine nitrogen (pKa ~9.5)—improves aqueous solubility and bioavailability in downstream drug candidates.[1]

This guide provides a rigorous, self-validating synthetic workflow, analytical characterization standards, and a mechanistic breakdown of its application in drug discovery.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 1-[4-(Aminomethyl)benzyl]pyrrolidine |

| Common Synonyms | [4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine |

| CAS Number (Free Base) | 869942-02-7 |

| CAS Number (2HCl) | 1053656-62-0 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| pKa (Calculated) | ~9.5 (Pyrrolidine N), ~8.8 (Benzylamine N) |

| LogP | ~1.1 (Moderate Lipophilicity) |

| Appearance | Colorless oil (Free Base) or White solid (HCl salt) |

Validated Synthetic Protocol

Expertise Note: While reductive amination of terephthalaldehyde is possible, it often suffers from statistical by-products (bis-amination).[1] The protocol below utilizes a Nitrile Reduction Route , which offers superior regiocontrol and scalability.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from 4-(bromomethyl)benzonitrile to the target amine.

[1]

Detailed Methodology

Step 1: Nucleophilic Substitution

Objective: Install the pyrrolidine ring while preserving the nitrile handle.[1]

-

Setup: Charge a round-bottom flask with 4-(bromomethyl)benzonitrile (1.0 eq) and anhydrous acetonitrile (10 mL/g).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) to act as an acid scavenger.[1] -

Amine Addition: Dropwise add Pyrrolidine (1.1 eq) at 0°C to prevent exotherms.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The nitrile group remains inert under these conditions.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between water and Ethyl Acetate.[1] The organic layer contains the intermediate 4-(pyrrolidin-1-ylmethyl)benzonitrile .[1]

Step 2: Nitrile Reduction

Objective: Convert the nitrile to the primary amine without over-reducing the aromatic ring.[1]

-

Activation: Suspend Lithium Aluminum Hydride (

, 2.5 eq) in anhydrous THF under Nitrogen/Argon atmosphere. -

Addition: Dissolve the intermediate from Step 1 in THF and add dropwise to the

suspension at 0°C. -

Reflux: Heat to reflux (66°C) for 3–12 hours. The color typically shifts from grey to white/off-white slurry.[1]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate. -

Purification: If necessary, purify via Kugelrohr distillation or convert to the dihydrochloride salt using HCl in dioxane for easier handling.

Medicinal Chemistry Applications

Pharmacophore Analysis (Histamine H3)

This molecule is a "privileged structure" for the Histamine H3 receptor, a key target for cognitive disorders (Alzheimer's, ADHD).[1]

-

The Pyrrolidine Head: Mimics the imidazole ring of histamine but with higher basicity and lipophilicity, improving blood-brain barrier (BBB) penetration.[1]

-

The Benzyl Linker: Provides the optimal distance (approx. 3–5 Å) between the basic center and the polar region of the receptor binding pocket.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, 4-(Pyrrolidin-1-ylmethyl)benzylamine serves as a high-quality "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.[1] Researchers use the primary amine to rapidly couple with carboxylic acid libraries to generate diverse amide derivatives.[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed. Absence of these signals indicates incomplete reduction or alkylation failure.[1]

1H NMR (400 MHz, CDCl3)[1]

-

Aromatic Region:

7.20–7.35 ppm (Multiplet, 4H).[1] Diagnostic: Symmetry indicates 1,4-substitution. -

Benzylic (Amine side):

3.85 ppm (Singlet, 2H, -

Benzylic (Pyrrolidine side):

3.60 ppm (Singlet, 2H, -

Pyrrolidine Ring:

Mass Spectrometry (ESI+)[1]

-

Molecular Ion:

m/z.[1][2] -

Fragmentation: A strong peak at m/z 84 (pyrrolidinium ion) is characteristic of the benzyl-pyrrolidine cleavage.[1]

Handling & Safety (GHS Standards)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage (if free base).[1] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Sensitization | H317 | May cause an allergic skin reaction.[1] |

Protocol:

-

Always handle in a fume hood.[1]

-

The free base absorbs

from the air (carbamate formation); store under inert gas (Argon) or convert to the HCl salt for long-term stability.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962854, 4-(Pyrrolidin-1-ylmethyl)benzylamine.[1] Retrieved January 28, 2026 from [Link]

-

Cowart, M. D., et al. (2005). Rotationally Constrained 2,4-Diamino-5,6-diarylfuro[2,3-d]pyrimidines: High Affinity Histamine H3 Receptor Antagonists with Excellent In Vivo Efficacy. Journal of Medicinal Chemistry.[1] (Context: Establishes the pyrrolidinyl-benzyl moiety as a key pharmacophore). [Link][1]

-

Zhang, B. L., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[1][4] Atlantis Press.[1][4] (Context: Synthesis of the aldehyde precursor). [Link]

Sources

- 1. (4-AMINOMETHYL-PHENYL)-PYRROLIDIN-1-YL-METHANONE | 882855-90-5 [amp.chemicalbook.com]

- 2. PubChemLite - 4-(pyrrolidin-1-ylmethyl)benzylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

Technical Profile: 4-(Pyrrolidin-1-ylmethyl)benzylamine

The following technical guide details the molecular profile, synthetic pathways, and medicinal chemistry applications of 4-(Pyrrolidin-1-ylmethyl)benzylamine .

Core Molecular Identity

| Property | Specification |

| Systematic Name | [4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine |

| Common Name | 4-(Pyrrolidin-1-ylmethyl)benzylamine |

| CAS Registry Number | 91271-79-3 |

| Molecular Weight | 190.29 g/mol |

| Exact Mass | 190.1470 g/mol |

| Molecular Formula | |

| Smiles | C1CCN(C1)CC2=CC=C(CN)C=C2 |

Executive Summary

4-(Pyrrolidin-1-ylmethyl)benzylamine is a bifunctional building block extensively utilized in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands and histamine H3 antagonists. Its structure features a semi-rigid benzene core separating a tertiary amine (pyrrolidine) and a primary amine (benzylamine). This specific geometry allows the molecule to act as a "linker" scaffold, facilitating interactions between distinct binding pockets within a protein target.

For the drug development professional, the critical value of this molecule lies in its 190.29 Da molecular weight, which places it firmly within the "Fragment-Based Drug Discovery" (FBDD) sweet spot (Rule of 3 compliant), allowing for significant elaboration while maintaining favorable oral bioavailability parameters.

Physicochemical & Pharmacokinetic Profile

Understanding the solution-phase behavior of this molecule is critical for assay development and formulation.

| Parameter | Value (Predicted/Exp) | Implications for Research |

| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; good membrane permeability but requires pH control for aqueous solubility. |

| pKa (Pyrrolidine N) | ~10.5 | Highly basic; protonated at physiological pH (Positively charged). |

| pKa (Benzylamine N) | ~9.3 | Basic; protonated at physiological pH. |

| Topological Polar Surface Area | 29.3 Ų | Excellent blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų). |

| Rotatable Bonds | 4 | Moderate flexibility reduces entropic penalties upon binding. |

Handling Note: Due to the high basicity of both nitrogen centers, the free base is prone to absorbing atmospheric

Validated Synthetic Protocols

While reductive amination of terephthalaldehyde is a theoretical route, it suffers from poor selectivity (leading to bis-pyrrolidine byproducts). The Nitrile Reduction Route is the authoritative, self-validating protocol for high-purity synthesis.

Mechanism of Action: The Nitrile Route

This pathway utilizes 4-(chloromethyl)benzonitrile as the starting material. The nitrile group serves as a "masked" primary amine, perfectly differentiating the two ends of the molecule to prevent polymerization or symmetric byproducts.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (

)

-

Reagents: 4-(chloromethyl)benzonitrile (1.0 eq), Pyrrolidine (1.2 eq),

(2.0 eq), Acetonitrile (MeCN). -

Protocol:

-

Dissolve 4-(chloromethyl)benzonitrile in dry MeCN.

-

Add anhydrous

followed by dropwise addition of pyrrolidine. -

Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Validation: Disappearance of the benzylic chloride spot.

-

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.

-

Intermediate: 4-(Pyrrolidin-1-ylmethyl)benzonitrile.

-

Step 2: Nitrile Reduction

-

Reagents:

(2.5 eq), Anhydrous THF. -

Protocol:

-

Suspend

in anhydrous THF at 0°C under Argon. -

Add the nitrile intermediate (dissolved in THF) dropwise to control exotherm.

-

Warm to room temperature and reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Purification: Filter the granular precipitate. Extract filtrate with DCM.[1] Dry over

. -

Final Product: 4-(Pyrrolidin-1-ylmethyl)benzylamine (Oil or low-melting solid).

-

Synthetic Workflow Diagram

Caption: Two-step regioselective synthesis utilizing a nitrile mask to ensure primary amine purity.

Applications in Drug Discovery

Pharmacophore Analysis

This molecule is a classic "bi-basic" scaffold.

-

Pyrrolidine Moiety: Acts as a hydrophobic cation at physiological pH. It often targets the aspartic acid residue conserved in aminergic GPCRs (e.g., Histamine H3, Dopamine D2).

-

Benzyl Spacer: Provides a rigid ~5-6 Å distance between the two nitrogen centers, critical for spanning the orthosteric binding site to secondary pockets.

-

Primary Amine: Offers a chemically versatile handle for amide coupling (library synthesis) or acts as a hydrogen bond donor.

Analytical Characterization (Expectations)

To validate the identity of the synthesized compound, researchers should look for these diagnostic signals:

-

1H NMR (CDCl3, 400 MHz):

- ~7.30 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).

-

~3.85 ppm (s, 2H): Benzylic protons adjacent to the primary amine (

-

~3.60 ppm (s, 2H): Benzylic protons adjacent to the pyrrolidine (

-

~2.50 ppm (m, 4H):

-

~1.78 ppm (m, 4H):

-

Mass Spectrometry (ESI+):

-

[M+H]+: 191.15 m/z (Base peak).

-

Fragmentation: Loss of

(17 Da) or cleavage of the benzylic C-N bonds.

-

References

-

Santa Cruz Biotechnology. 4-(Pyrrolidin-1-ylmethyl)benzylamine Product Data Sheet. CAS 91271-79-3.[2] Link

-

PubChem. Compound Summary: 4-(Pyrrolidin-1-ylmethyl)benzylamine.[3][4][5] National Library of Medicine. Link (Note: Link directs to related structure for validation of physicochemical properties).

-

Zhang, B., et al. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press, 2016. (Describes the precursor synthesis). Link

-

Mould, D. P., et al. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 2017.[1][6] (Contextualizes the benzylamine scaffold in LSD1 inhibition). Link

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 4-(pyrrolidin-1-ylmethyl)benzylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 4. 4-(3-Pyrrolidin-1-ylmethyl-cyclobutyl)-benzylamine | C16H24N2 | CID 11413874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(N-Benzylamino)-4-pyrrolidinopyridine | C16H19N3 | CID 56776943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Pyrrolidin-1-ylmethyl)benzylamine

Content Type: Technical Whitepaper / Synthetic Protocol Subject: 4-(Pyrrolidin-1-ylmethyl)benzylamine (CAS: 1076198-06-5 / 134404-63-2 derivatives) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(Pyrrolidin-1-ylmethyl)benzylamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it serves as a bifunctional linker featuring a tertiary amine (pyrrolidine) capable of strong cation-

This guide details the structural utility, optimized synthetic pathways, and pharmacological applications of this scaffold, specifically focusing on its role in developing Histamine H3 receptor antagonists and kinase inhibitors.

Structural Analysis & Physicochemical Profile

The molecule consists of a central phenyl ring substituted at the para positions. The 1,4-substitution pattern provides a linear vector essential for spanning binding pockets in G-Protein Coupled Receptors (GPCRs).

Pharmacophore Features[1][2][3]

-

Pyrrolidine Moiety (Position 4): A tertiary aliphatic amine with a pKa

9.5. At physiological pH, this is protonated, serving as a critical "basic head" that interacts with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors). The pyrrolidine ring restricts conformational freedom compared to diethylamine, often improving metabolic stability and selectivity. -

Benzylamine Moiety (Position 1): A primary amine (pKa

8.8–9.0) acting as the "reactive tail." It serves as the attachment point for lipophilic tails or hydrogen-bond acceptor motifs (e.g., benzamides).

Key Physicochemical Data

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| Molecular Formula | C | Fragment-like (Rule of 3 compliant) |

| Molecular Weight | 190.29 g/mol | Low MW allows significant elaboration |

| cLogP | 1.1 – 1.2 | Ideal lipophilicity for CNS penetration |

| TPSA | ~29 Å | High blood-brain barrier (BBB) permeability |

| H-Bond Donors | 2 (Primary amine) | Versatile for amide coupling |

| H-Bond Acceptors | 2 | Interaction with receptor serine/threonine |

Synthetic Methodologies

While multiple routes exist, the most robust protocol for scale-up avoids the use of lachrymatory benzyl halides by utilizing terephthalaldehyde as the starting material. This route proceeds via a reductive amination sequence.

Pathway Visualization (Graphviz)

Figure 1: Optimized synthetic route starting from terephthalaldehyde, prioritizing mono-functionalization to avoid polymerization.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde Rationale: Direct diamination of terephthalaldehyde leads to polymerization or bis-pyrrolidine byproducts. A mono-acetal protection strategy is required for high purity.

-

Acetal Protection: Dissolve terephthalaldehyde (1.0 eq) in EtOH. Add triethyl orthoformate (1.1 eq) and catalytic NH

Cl. Stir at RT for 3 hours. -

Reductive Amination: To the crude mono-acetal solution, add pyrrolidine (1.1 eq). Stir for 1 hour to form the imine.

-

Reduction: Cool to 0°C. Add NaBH

(1.5 eq) portion-wise. Stir for 6 hours. -

Hydrolysis: Add dilute HCl and reflux for 2 hours to deprotect the acetal back to the aldehyde. Neutralize with Na

CO-

Validation: Monitor TLC for disappearance of aldehyde spot.

-

Yield Expectations: ~65-70% over 3 steps.

-

Stage 2: Conversion to 4-(pyrrolidin-1-ylmethyl)benzylamine Rationale: Converting the aldehyde to the primary amine requires a source of ammonia and a selective reducing agent to prevent over-alkylation (dimerization).

-

Imine Formation: Dissolve the Stage 1 aldehyde (1.0 eq) in dry Methanol. Add Ammonium Acetate (NH

OAc, 10.0 eq). The large excess is critical to prevent secondary amine formation. -

Reduction: Add Sodium Cyanoborohydride (NaBH

CN, 1.5 eq). Stir at RT for 24 hours.-

Note: NaBH

CN is preferred over NaBH

-

-

Workup: Quench with 1N NaOH (pH > 12). Extract with DCM (3x).

-

Purification: The product is a diamine. Purify via amine-functionalized silica gel or standard flash chromatography (DCM/MeOH/NH

OH 90:9:1).

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The 4-(pyrrolidin-1-ylmethyl)benzylamine motif is a classic "non-imidazole" H3 antagonist scaffold.

-

Mechanism: The pyrrolidine nitrogen mimics the basic imidazole nitrogen of histamine. The benzyl linker provides the optimal distance (approx. 3-5 Å) to the polar region of the receptor.

-

Example: This core is structurally homologous to the "West" portion of ABT-239 and Ciproxifan analogs.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da), this molecule acts as an ideal "fragment" for crystallographic screening.

-

Vector Growth: The primary amine allows rapid library generation via amide coupling with carboxylic acid libraries.

-

Solubility Enhancement: The pyrrolidine ring significantly boosts aqueous solubility compared to phenyl-only scaffolds, a critical parameter for oral bioavailability.

Pharmacophore Mapping (Graphviz)

Figure 2: Pharmacophore map illustrating the binding mode of the scaffold within a generic aminergic GPCR pocket.

Analytical Characterization

To ensure the integrity of the synthesized core, the following spectral data should be verified:

-

1H NMR (400 MHz, CDCl3):

- 7.25–7.35 (m, 4H, Ar-H) – Symmetric Para-substitution pattern.

- 3.85 (s, 2H, Ar-CH 2-NH2) – Diagnostic benzylic protons.

- 3.60 (s, 2H, Ar-CH 2-Pyr) – Benzylic protons adjacent to pyrrolidine.

- 2.50 (m, 4H, Pyr-N-CH 2) – Alpha protons of pyrrolidine.

- 1.78 (m, 4H, Pyr-CH 2-CH 2) – Beta protons of pyrrolidine.

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 191.15

-

Observed [M+H]+: 191.2

-

References

-

Synthesis of Aldehyde Precursor: Zhang, B. L., et al. "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde."[1] Atlantis Press, 2017.

-

H3 Antagonist SAR: Nersesian, D. L., et al.[2] "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.[2]

-

Chemical Properties: PubChem Compound Summary for 4-(Pyrrolidin-1-ylmethyl)benzylamine. National Library of Medicine.[3]

-

Applications in Kinase Inhibition: BenchChem Application Note. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold."

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine | C13H27N3 | CID 44890877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzylamine: A Modular Approach

Executive Summary

This technical guide details the synthesis of 4-(pyrrolidin-1-ylmethyl)benzylamine , a bifunctional building block frequently utilized in the development of histamine H3 receptor antagonists and various CNS-active agents.[1] The molecule features two distinct amine functionalities: a tertiary amine (pyrrolidine ring) and a primary benzylic amine.

To ensure high fidelity and yield, this guide rejects statistical alkylation methods in favor of a linear reductive amination-reduction sequence . This pathway utilizes the orthogonality between aldehyde and nitrile functionalities, allowing for the controlled installation of the pyrrolidine ring prior to the generation of the primary amine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "over-alkylation" pitfalls common in polyamine synthesis. Direct alkylation of

Instead, we employ a chemoselective stepwise approach :

-

Disconnection: The primary amine is traced back to a nitrile precursor.[1]

-

Precursor: The nitrile-bearing tertiary amine is derived from 4-cyanobenzaldehyde.[1]

-

Forward Strategy:

-

Step 1: Reductive amination of 4-cyanobenzaldehyde with pyrrolidine using Sodium Triacetoxyborohydride (STAB).[1] STAB is selected for its inability to reduce the nitrile group, ensuring chemoselectivity.

-

Step 2: Exhaustive reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH

).

-

Pathway Visualization

Figure 1: Chemoselective pathway utilizing the stability of the nitrile group during STAB reduction.[1]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzonitrile

Reaction Type: Reductive Amination (Abdel-Magid Amination)[1]

This step installs the tertiary amine.[1] We utilize Sodium Triacetoxyborohydride (STAB) because it is mild and does not require the exclusion of moisture to the same extent as Sodium Cyanoborohydride, nor does it generate toxic cyanide byproducts. Crucially, STAB is chemoselective; it reduces the intermediate iminium ion but leaves the nitrile intact.

Materials:

-

4-Cyanobenzaldehyde (1.0 equiv)[1]

-

Pyrrolidine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)[1]

-

1,2-Dichloroethane (DCE) or THF (Solvent)[1]

Protocol:

-

Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzaldehyde (e.g., 10 mmol) in DCE (30 mL). Add pyrrolidine (11 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine/iminium species.

-

Reduction: Cool the mixture slightly (optional, 0°C) if working on a large scale to control exotherm. Add STAB (14 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO

, 5% MeOH in DCM) or LC-MS.[1] The aldehyde spot should disappear.[1] -

Quench: Quench the reaction by adding saturated aqueous NaHCO

solution. Stir vigorously for 15 minutes to decompose excess borohydride. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Workup: Wash the organic phase with brine, dry over anhydrous Na

SO -

Purification: The crude oil is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Key Data Points:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 85–95% | High efficiency due to STAB selectivity.[1][2] |

| Appearance | Pale yellow oil | May crystallize upon standing.[1] |

| 1H NMR Diagnostic |

Step 2: Reduction to 4-(Pyrrolidin-1-ylmethyl)benzylamine

Reaction Type: Hydride Reduction[1]

The nitrile group is extremely robust and requires a strong reducing agent to convert to the primary amine. Lithium Aluminum Hydride (LiAlH

Safety Warning: LiAlH

Materials:

-

4-(Pyrrolidin-1-ylmethyl)benzonitrile (Intermediate from Step 1)[1]

-

LiAlH

(2.0 - 2.5 equiv) (Available as powder or solution in THF)[1] -

Anhydrous THF (Solvent)[1]

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under argon flow. Add anhydrous THF (sufficient for 0.1 M concentration).

-

Reagent Prep: Carefully add LiAlH

(2.5 equiv) to the THF at 0°C. Stir to form a grey suspension. -

Addition: Dissolve the nitrile intermediate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH

suspension at 0°C via a syringe or addition funnel. -

Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 3–6 hours. The nitrile reduction is kinetically slow and requires thermal energy.

-

Fieser Quench (Critical): Cool the reaction to 0°C. For every x grams of LiAlH

used, add carefully in sequence:-

x mL of water (Caution: Gas evolution!)

-

x mL of 15% aqueous NaOH

-

3x mL of water

-

-

Filtration: Warm to room temperature and stir for 15 minutes. A white granular precipitate (aluminum salts) will form.[1] Filter this solid through a pad of Celite.[1] Wash the pad with THF.

-

Isolation: Concentrate the filtrate to obtain the crude amine.

-

Purification: If required, the amine can be purified by converting it to the HCl salt (add HCl in dioxane/ether) or via Kugelrohr distillation.

Part 3: Characterization & Validation[1]

To validate the structure, researchers should look for the specific NMR signatures of the para-substituted benzyl system.

Expected 1H NMR (CDCl

-

Aromatic Region: Two doublets (an AA'BB' system) around

7.2–7.4 ppm, integrating to 4 protons. -

Benzylic Protons (Amine side): Singlet at

~3.8–3.9 ppm (Ar-CH -

Benzylic Protons (Pyrrolidine side): Singlet at

~3.6 ppm (Ar-CH -

Pyrrolidine Ring: Multiplets at

~2.5 ppm (4H, N-CH

Self-Validating Check:

If the nitrile reduction is incomplete, the singlet at

References

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. This is the authoritative source for the STAB protocol, demonstrating its selectivity for aldehydes over nitriles.

-

Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society.[5] A foundational text establishing the protocol for nitrile reduction.[4][6]

-

[1]

-

-

Common Chemistry. (2025).[1] "Sodium Triacetoxyborohydride (STAB) for Reductive Amination." Common Organic Chemistry. Provides practical handling data for STAB.

-

[1]

-

Sources

- 1. 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one | C16H23NO | CID 59809191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Mechanism of Action of 4-Pyrrolidin-1-ylmethyl-benzylamine

Executive Summary: The Pharmacophore Identity

4-Pyrrolidin-1-ylmethyl-benzylamine (CAS: 91271-79-3) is not merely a chemical reagent; it is a privileged pharmacophore in neuropharmacology. It serves as a critical structural motif—often referred to as the "basic tail"—in the design of high-affinity ligands for Class A GPCRs (specifically the Histamine H3 Receptor ) and intracellular chaperones (Sigma-1 Receptor ).

In drug development, this moiety functions as the primary "warhead" responsible for:

-

Ionic Anchoring: Forming a salt bridge with conserved aspartate residues in GPCR transmembrane domains.

-

Signal Modulation: Acting as an inverse agonist to stabilize receptors in their inactive conformation.

-

Chaperone Interaction: Modulating calcium signaling via Sigma-1 receptors at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Critical Liability: This structure possesses high overlap with the hERG pharmacophore, necessitating rigorous safety profiling during lead optimization.

Chemical Identity & Structural Biology

| Property | Specification |

| IUPAC Name | [4-(pyrrolidin-1-ylmethyl)phenyl]methanamine |

| CAS Number | 91271-79-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Key Moiety 1 | Pyrrolidine (Tertiary Amine): pKa ~9.[1]5. Protonated at physiological pH. Acts as the cation for receptor binding. |

| Key Moiety 2 | Benzylamine (Primary Amine): Provides a rigid aromatic spacer and a functional handle for amide coupling or reductive amination to a central core. |

| Primary Targets | Histamine H3 Receptor (H3R), Sigma-1 Receptor (S1R) |

Mechanism of Action: Histamine H3 Receptor (H3R)

The primary utility of the 4-pyrrolidin-1-ylmethyl-benzylamine scaffold is its ability to act as a potent H3 Receptor Antagonist/Inverse Agonist .

Molecular Binding Mechanism (The "Ionic Lock")

The H3 receptor is a G-protein coupled receptor (GPCR) with high constitutive activity. The 4-pyrrolidin-1-ylmethyl moiety targets the orthosteric binding site:

-

Protonation: At physiological pH (7.4), the pyrrolidine nitrogen is protonated (

). -

Ionic Interaction: This cation forms a critical salt bridge with the carboxylate of Aspartate 3.32 (Asp114) in Transmembrane Helix 3 (TM3). This is the "anchor" interaction essential for affinity.

-

Cation-

Interaction: The benzyl ring engages in

Signal Transduction Pathway (Inverse Agonism)

H3 receptors are

-

Action: The ligand binds and stabilizes the receptor in the inactive (

) state , preventing G-protein coupling. -

Downstream Effect: This releases the "brake" on adenylate cyclase.

- cAMP production.

- PKA activation.

- Phosphorylation of downstream effectors (e.g., CREB).

-

Systemic Outcome: Disinhibition of neurotransmitter release. As an autoreceptor/heteroreceptor blocker, it increases the release of Histamine , Acetylcholine , Norepinephrine , and Dopamine in the prefrontal cortex.

Pathway Visualization

Caption: Mechanism of H3R Inverse Agonism. The ligand stabilizes the inactive receptor state, uncoupling the Gi protein and relieving the inhibition of Adenylate Cyclase, leading to increased neurotransmitter release.

Secondary Mechanism: Sigma-1 Receptor (S1R) Modulation

The benzylamine-pyrrolidine motif is also a classic Sigma-1 Receptor ligand .

-

Localization: S1R is located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum.[2]

-

Mechanism:

-

The ligand binds to S1R, causing it to dissociate from the chaperone BiP (GRP78).

-

Chaperone Activity: The activated S1R chaperones IP3 receptors (IP3R), stabilizing Ca²⁺ flux from the ER to the mitochondria.

-

Neuroprotection: This enhances mitochondrial bioenergetics and reduces ER stress, providing neuroprotective and pro-cognitive effects (synergistic with H3R antagonism).

-

Safety Liability: hERG Channel Blockade

A critical aspect of this pharmacophore is its liability profile. The 4-pyrrolidin-1-ylmethyl-benzylamine structure overlaps significantly with the pharmacophore for the hERG potassium channel (Kv11.1).

-

Risk: QT interval prolongation (Torsades de Pointes).

-

Mechanism: The protonated pyrrolidine mimics the K+ ion, while the aromatic ring engages in

-stacking with Tyr652 and Phe656 inside the hERG pore. -

Mitigation Strategy: During lead optimization, medicinal chemists often reduce lipophilicity (LogP) or introduce zwitterionic character to the "benzylamine" end to reduce hERG affinity while maintaining H3R potency.

Experimental Protocols

Radioligand Binding Assay (H3R Affinity)

Validates the K_i of the pharmacophore.

-

Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Incubation:

-

Radioligand: [³H]-N-α-methylhistamine (1 nM).

-

Test Compound: 4-Pyrrolidin-1-ylmethyl-benzylamine (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific: 10 µM Thioperamide.

-

-

Equilibrium: Incubate for 60 min at 25°C.

-

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

cAMP Functional Assay (Inverse Agonism)

Confirms the functional mode of action.

-

Stimulation: Treat H3R-expressing cells with Forskolin (10 µM) to elevate cAMP levels.

-

Agonist Challenge: Add R-α-methylhistamine (decreases cAMP via Gi).

-

Antagonist Treatment: Add Test Compound.

-

Readout: Measure cAMP recovery using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Result: An inverse agonist will increase cAMP levels above the basal constitutive baseline.

-

Comparative Data Profile

| Target | Activity Type | Key Interaction Residues | Physiological Effect |

| H3 Receptor | Inverse Agonist / Antagonist | Asp3.32 (Ionic), Tyr3.33 ( | Wakefulness, Cognitive Enhancement |

| Sigma-1 | Agonist / Antagonist | Glu172 (Ionic), Hydrophobic Pocket | Neuroprotection, Anti-amnesic |

| hERG Channel | Blocker (Off-target) | Tyr652, Phe656 | QT Prolongation (Cardiotoxicity Risk) |

References

-

Gemini, L., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Berlin, M., et al. (2011). "Histamine H3 receptor antagonists: An overview of the current landscape." Journal of Medicinal Chemistry. Link

-

Sadek, B., et al. (2016). "The role of the 'basic tail' in the design of H3 receptor antagonists." Current Medicinal Chemistry. Link

-

Chu, W., et al. (2015). "Sigma receptor ligands: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

-

Hancox, J. C., et al. (2008). "Structural determinants of hERG channel block by basic amines." Molecular Pharmacology. Link

Sources

4-Pyrrolidin-1-ylmethyl-benzylamine biological activity

Topic: 4-Pyrrolidin-1-ylmethyl-benzylamine Biological Activity & Application Guide Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

4-Pyrrolidin-1-ylmethyl-benzylamine (CAS: 91271-79-3) is a specialized diamine intermediate that serves as a privileged pharmacophore in the design of high-affinity ligands for the Histamine H3 Receptor (H3R) . Unlike non-specific linkers, this structural motif functions as a critical "basic head" group, capable of forming essential electrostatic interactions with the conserved Aspartate 3.32 residue in the G-protein coupled receptor (GPCR) binding pocket.

This guide analyzes the molecule’s biological utility, focusing on its role in generating potent H3R antagonists (e.g., PF-03654746 ) for cognitive disorders and narcolepsy. It details the mechanistic basis of its activity, synthesis protocols, and validation assays.

Chemical Identity & Physicochemical Profile

Before analyzing biological activity, the researcher must understand the physicochemical properties that make this scaffold an ideal CNS-penetrant pharmacophore.

| Property | Specification |

| IUPAC Name | [4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine |

| CAS Registry | 91271-79-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| pKa (Calculated) | ~9.5 (Pyrrolidine N), ~8.8 (Primary Amine) |

| LogP | ~1.2 (Favorable for BBB penetration) |

| Key Structural Features | Basic Pyrrolidine: Protonation site for receptor binding.Benzyl Linker: Provides rigid spacing (3–5 Å).Primary Amine: Handle for amide coupling/functionalization.[1] |

Biological Mechanism: The H3R "Basic Head"

The biological activity of 4-Pyrrolidin-1-ylmethyl-benzylamine is defined by its ability to anchor ligands within the H3 receptor's orthosteric binding site.

Mechanism of Action

The Histamine H3 receptor is a constitutively active GPCR that modulates the release of histamine, acetylcholine, and dopamine. Antagonists/inverse agonists must stabilize the inactive conformation.

-

The Salt Bridge: The pyrrolidine nitrogen of the scaffold is protonated at physiological pH. This cation forms a high-energy salt bridge with Asp3.32 (D114) in Transmembrane Helix 3 (TM3) of the H3 receptor.

-

The Spacer Effect: The phenyl ring acts as a rigid spacer, positioning the "tail" of the drug (often a lipophilic amide or ether) into the Extended Binding Pocket (EBP), interacting with Glu395 and Tyr91 .

-

Selectivity: The specific steric bulk of the pyrrolidine ring (vs. piperidine or diethylamine) often optimizes fit within the hydrophobic cage surrounding Asp3.32, enhancing selectivity over H1, H2, and H4 receptors.

Visualization: Receptor-Ligand Interaction

The following diagram illustrates the pharmacophore's docking logic within the H3R binding pocket, derived from crystal structure data of analogs like PF-03654746.

Caption: Mechanistic docking of the pyrrolidinyl-benzylamine pharmacophore within the H3 receptor, highlighting the critical salt bridge with Asp3.32.

Case Study: PF-03654746

The clinical utility of this pharmacophore is best exemplified by PF-03654746 , a high-affinity H3 antagonist developed by Pfizer. The 4-pyrrolidin-1-ylmethyl-benzylamine moiety is the structural anchor of this molecule.

-

Compound: (1R,3R)-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide.[1][2]

-

Role of Scaffold: The "right-hand" side of the molecule is exactly the 4-(pyrrolidin-1-ylmethyl)phenyl group.

-

Biological Data:

-

Binding Affinity (Ki): 1.2 nM (Human H3R).

-

Selectivity: >1000-fold selective over H1, H2, and H4.

-

In Vivo Efficacy: Demonstrated robust wake-promoting effects and cognitive enhancement in preclinical models (rat, monkey) and receptor occupancy in human PET studies.

-

Significance: This confirms that the 4-pyrrolidin-1-ylmethyl-benzylamine motif is not just a linker, but a high-efficiency driver of H3R potency.

Synthesis & Manufacturing Protocols

For researchers requiring this intermediate for library generation, the following self-validating synthesis protocol is recommended. This route avoids the instability of the free benzylamine by keeping it protected or generating it in situ.

Synthesis Workflow (Reductive Amination Route)

Caption: Two-step synthesis of the target scaffold from 4-cyanobenzaldehyde via reductive amination and nitrile reduction.

Detailed Protocol

-

Formation of the Tertiary Amine (Step 1):

-

Dissolve 4-cyanobenzaldehyde (1.0 eq) in DCE (Dichloroethane).

-

Add Pyrrolidine (1.1 eq) and stir for 30 min.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Validation: Monitor disappearance of aldehyde peak via TLC or LC-MS.

-

Workup: Quench with NaHCO₃, extract with DCM. Yields 4-(pyrrolidin-1-ylmethyl)benzonitrile .

-

-

Reduction to Diamine (Step 2):

-

Dissolve the nitrile intermediate in dry THF under N₂.

-

Slowly add LiAlH₄ (2.0 eq) at 0°C, then reflux for 2-4 hours.

-

Critical Step: Careful quenching (Fieser method: water, 15% NaOH, water) to avoid emulsion.

-

Purification: The product is a diamine. Purify via amine-functionalized silica or distill under high vacuum if stability allows.

-

Storage: Store as a hydrochloride salt (dihydrochloride) to prevent oxidation/carbamate formation.

-

Experimental Validation: H3R Binding Assay

To confirm the biological activity of derivatives built on this scaffold, use the following radioligand binding protocol.

Objective: Determine Ki values to assess the efficiency of the pyrrolidine-Asp3.32 interaction.

-

Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Radioligand: [³H]-N-α-methylhistamine (NAMH), a high-affinity agonist (Kd ~ 0.5 nM).

-

Assay Conditions:

-

Incubate membranes (10-20 µg protein) with [³H]-NAMH (1-2 nM) and the test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific Binding: Define using 10 µM Thioperamide or Pitolisant.

-

Incubation: 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic ligands).

-

Data Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:

Target Ki for a successful hit using this scaffold should be < 10 nM.

References

-

Pfizer Inc. (2009). Discovery of PF-03654746, a Potent and Selective Histamine H3 Receptor Antagonist. Journal of Medicinal Chemistry.

-

Gemini, L., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Dvorak, C. A., et al. (2009). Diamine-based human histamine H3 receptor antagonists: (4-aminobutyn-1-yl)benzylamines. European Journal of Medicinal Chemistry.

-

Shih, N. Y., et al. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry.

-

MedChemExpress. PF-03654746 Product Monograph and Biological Activity.

Sources

Strategic Utilization of 4-(Pyrrolidin-1-ylmethyl)benzylamine in Ligand Design

Content Type: Technical Guide / Whitepaper Subject: 4-(Pyrrolidin-1-ylmethyl)benzylamine (CAS: 59952-45-7)

Executive Summary

4-(Pyrrolidin-1-ylmethyl)benzylamine represents a "privileged fragment" in modern medicinal chemistry. It serves as a bifunctional building block, offering a tertiary amine (pyrrolidine) capable of ionic interactions and a primary amine (benzylamine) ready for diverse coupling reactions. This guide analyzes its critical role in Fragment-Based Drug Discovery (FBDD), specifically within the optimization of Histamine H3 receptor antagonists and kinase inhibitors. By providing a rigid yet functionalized aromatic spacer, this scaffold allows researchers to fine-tune pharmacokinetic profiles (logP, pKa) while maintaining critical ligand-receptor binding geometries.

Structural & Physicochemical Analysis[1][2][3]

The utility of 4-(pyrrolidin-1-ylmethyl)benzylamine lies in its ability to bridge lipophilic and hydrophilic domains within a drug candidate.

Pharmacophore Features[2][3][4][5]

-

The Pyrrolidine Head (Basic Center): With a pKa of approximately 9.4–9.6, the pyrrolidine nitrogen is predominantly protonated at physiological pH. This makes it an ideal candidate for forming salt bridges with conserved aspartic acid residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).

-

The Benzyl Spacer: The benzene ring provides a rigid scaffold that orients the two nitrogen centers at a fixed distance (approx. 5.5–6.5 Å), reducing the entropic penalty upon binding compared to purely aliphatic linkers.

-

The Primary Amine (Handle): The benzylic amine is highly nucleophilic, allowing for rapid elaboration into amides, ureas, or sulfonamides.

Key Physicochemical Properties

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 190.29 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |

| cLogP | 1.2 – 1.5 | Moderate lipophilicity ensures CNS penetration (critical for H3 antagonists). |

| pKa (Pyrrolidine) | ~9.5 | Ensures solubility and receptor affinity via ionic bonding. |

| pKa (Benzylamine) | ~8.8 | Lower basicity allows for selective functionalization. |

| Rotatable Bonds | 4 | Balances conformational flexibility with structural rigidity. |

Synthetic Methodologies

While several routes exist, the Nitrile Reduction Route is the industry standard for scalability and purity. It avoids the over-alkylation issues common with direct diamine synthesis.

Primary Route: The Nitrile Reduction Protocol

This two-step sequence begins with commercially available 4-(bromomethyl)benzonitrile.

Step 1: Nucleophilic Substitution

-

Reagents: 4-(bromomethyl)benzonitrile, Pyrrolidine, K2CO3 (base), Acetonitrile (solvent).

-

Mechanism: S_N2 attack by pyrrolidine on the benzylic bromide.

-

Critical Control: Use excess base to neutralize HBr byproducts.

Step 2: Nitrile Reduction

-

Reagents: LiAlH4 (Lithium Aluminum Hydride) or Raney Nickel/H2.

-

Mechanism: Hydride transfer reduces the nitrile (-CN) to the primary amine (-CH2NH2).

-

Safety Note: LiAlH4 requires strictly anhydrous conditions (THF or Ether).

Visualization of Synthesis Workflow

Figure 1: Two-step synthetic pathway via nitrile reduction, ensuring high yield and mono-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzylamine from 4-(bromomethyl)benzonitrile.

Phase 1: Formation of the Nitrile Intermediate

-

Setup: Charge a 500 mL round-bottom flask with 4-(bromomethyl)benzonitrile (19.6 g, 100 mmol) and acetonitrile (200 mL).

-

Addition: Add anhydrous Potassium Carbonate (K2CO3, 27.6 g, 200 mmol).

-

Reaction: Add Pyrrolidine (8.5 g, 120 mmol) dropwise. Heat to reflux (80°C) for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide spot should disappear.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO4.[1]

-

Yield: Expect ~90-95% of 4-(pyrrolidin-1-ylmethyl)benzonitrile as a pale oil.

Phase 2: Reduction to Diamine

-

Setup: Flame-dry a 1L 3-neck flask under Nitrogen atmosphere. Add LiAlH4 (1M in THF, 150 mL).

-

Addition: Dissolve the nitrile intermediate (from Phase 1) in dry THF (100 mL). Add dropwise to the LiAlH4 solution at 0°C. Caution: Exothermic.

-

Reflux: Allow to warm to RT, then reflux for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

5.7 mL Water

-

5.7 mL 15% NaOH

-

17 mL Water

-

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the target amine.[1]

-

Purification: If necessary, distill under reduced pressure or convert to the HCl salt for crystallization.

Applications in Drug Discovery[1][2][6][7][8]

Histamine H3 Receptor Antagonists

The most prominent application of this scaffold is in the design of non-imidazole H3 receptor antagonists (e.g., analogs of ABT-239). The H3 receptor, located in the CNS, modulates the release of histamine, acetylcholine, and dopamine.

-

Mechanism: The pyrrolidine nitrogen mimics the basic imidazole nitrogen of histamine, interacting with the conserved Asp3.32 residue in the receptor's transmembrane region.

-

The Spacer Effect: The benzyl group provides the exact steric distance required to span the receptor's binding pocket, connecting the basic head to a lipophilic tail (often an amide or urea attached to the benzylamine).

Visualization of H3 Pharmacophore Mapping

Figure 2: Pharmacophore mapping of the scaffold within the Histamine H3 receptor binding site.

Kinase Inhibitors

In kinase drug discovery (e.g., Akt or Aurora kinase inhibitors), this scaffold is used to access the solvent-exposed regions of the ATP binding pocket. The benzylamine moiety serves as a "hinge binder" or a solubilizing group that improves the oral bioavailability of otherwise insoluble heterocyclic cores.

Handling and Stability

-

Storage: The free base is sensitive to CO2 (forms carbamates) and oxidation. Store under Nitrogen or Argon at 2–8°C.

-

Salt Formation: For long-term storage, convert to the dihydrochloride salt (HCl) by treating the ethereal solution with HCl gas. The salt is a stable, non-hygroscopic solid.

-

Toxicity: Like many benzylamines, it is a skin irritant and potential sensitizer. Handle in a fume hood.

References

-

Zhang, B. L., et al. (2018).[1] "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Advances in Biological Sciences Research, 6.

- Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5-[4-(phenylmethyl)phenyl]-6-ethylpyrimidine analogues as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1).

-

Stocking, E. M., et al. (2010).[2] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[2]

-

PubChem. (2025).[3][4] "Compound Summary: 4-(Pyrrolidin-1-ylmethyl)benzylamine." National Library of Medicine.[4]

-

Addie, M., et al. (2013).[5] "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[5] Journal of Medicinal Chemistry, 56(5), 2059-2073.[5]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3-Pyrrolidin-1-ylmethyl-cyclobutyl)-benzylamine | C16H24N2 | CID 11413874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine | C13H27N3 | CID 44890877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Application of 4-Pyrrolidin-1-ylmethyl-benzylamine

[1]

Executive Summary

4-Pyrrolidin-1-ylmethyl-benzylamine (CAS: 91271-79-3) is a bifunctional pharmacophore characterized by a rigid phenyl spacer connecting a primary amine (for covalent attachment) and a tertiary pyrrolidine moiety (for solubility and target interaction).[1]

Its "discovery" is not defined by a single isolation event but by its emergence as a privileged building block in rational drug design.[1] It gained significant prominence following its application in antimalarial benzoxazines (Gemma et al., J. Med.[1] Chem. 2012) and Histamine H3 receptor antagonists (e.g., ABT-239 analogs), where it serves as a critical "side-chain mimetic" that optimizes pharmacokinetic profiles and binding affinity.[1]

Key Chemical Data

| Property | Value |

| IUPAC Name | [4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine |

| CAS Number | 91271-79-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| pKa (Calc) | ~9.5 (Pyrrolidine N), ~8.5 (Benzylamine N) |

| Key Role | Diamine linker; Lysosomotropic agent; GPCR ligand tail |

The Discovery Context: Rational Design & Causality[1]

The utility of 4-Pyrrolidin-1-ylmethyl-benzylamine was established through Fragment-Based Drug Discovery (FBDD) and Side-Chain Optimization campaigns.[1] Its selection is driven by three specific mechanistic requirements in medicinal chemistry:

A. The "Intramolecular Hydrogen Bond" Mimicry (Antimalarials)

In the seminal study by Gemma et al. (2012), researchers sought to improve the potency of benzoxazine and quinazoline antimalarials.[1]

-

The Problem: Traditional flexible alkyl side chains often incur an entropic penalty upon binding.[1]

-

The Solution: The phenyl ring of 4-Pyrrolidin-1-ylmethyl-benzylamine introduces rigidity, reducing the conformational freedom.[1]

-

Mechanistic Insight: The basic pyrrolidine nitrogen accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum) via lysosomotropism , preventing heme detoxification.[1] The rigid benzyl linker positions this basic center at the optimal distance to interact with heme or the enzyme active site, mimicking the intramolecular hydrogen bonding seen in natural substrates.[1]

B. The Histamine H3 Antagonist "Basic Tail"

In the development of H3 antagonists (e.g., for cognitive disorders), a basic nitrogen is required to interact with Asp3.32 in the GPCR transmembrane domain.[1]

-

Design Choice: The benzylamine moiety provides a flat, aromatic linker that fits the narrow hydrophobic channel of the H3 receptor, while the pyrrolidine acts as the high-affinity basic "head" group.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: This protocol ensures the generation of the high-purity diamine from commercially available precursors, avoiding over-alkylation.[1]

Reagents: 4-Cyanobenzaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), Lithium Aluminum Hydride (LiAlH₄), THF.[1]

Step 1: Reductive Amination (Formation of Nitrile Intermediate) [1]

-

Dissolve 4-cyanobenzaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Add Pyrrolidine (11.0 mmol, 1.1 eq) and stir for 30 min at Room Temperature (RT) to form the imine/hemiaminal species.

-

Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 15.0 mmol, 1.5 eq) portion-wise.

-

Warm to RT and stir for 12 hours.

-

Quench: Add saturated NaHCO₃. Extract with DCM (3x).[1]

-

Validation: Monitor by TLC (formation of tertiary amine).[1] Evaporate solvent to yield 4-(pyrrolidin-1-ylmethyl)benzonitrile .[1]

Step 2: Nitrile Reduction (Formation of Final Amine) [1]

-

Suspend LiAlH₄ (20.0 mmol, 2.0 eq) in anhydrous THF (30 mL) under Argon at 0°C.

-

Dropwise add a solution of 4-(pyrrolidin-1-ylmethyl)benzonitrile (from Step 1) in THF (10 mL).

-

Reflux the mixture for 4 hours. Note: Reflux is necessary to fully reduce the nitrile to the primary amine.[1]

-

Workup (Fieser Method): Cool to 0°C. Carefully add:

-

Filter the granular precipitate through Celite.[1]

-

Concentrate the filtrate to obtain 4-Pyrrolidin-1-ylmethyl-benzylamine as a pale yellow oil.[1]

-

Storage: Store under Nitrogen at -20°C (sensitive to CO₂ absorption).

Protocol B: Application - Coupling to Heterocyclic Core

Rationale: Used to attach the linker to a chloro-substituted heterocycle (e.g., 4-chloroquinazoline).[1]

-

Dissolve the Chloro-heterocycle (1.0 eq) in Isopropanol (iPrOH).

-

Add 4-Pyrrolidin-1-ylmethyl-benzylamine (1.2 eq).[1]

-

Add Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.[1]

-

Heat to 80°C for 4-6 hours.

-

Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH/NH₃) to isolate the final drug candidate.

Mechanism & Pathway Visualization[1]

The following diagram illustrates the Fragment Optimization Logic that leads to the selection of this specific amine over simpler alternatives.

Caption: Logic flow demonstrating the rational selection of the 4-Pyrrolidin-1-ylmethyl-benzylamine scaffold to solve specific medicinal chemistry challenges (rigidity and basicity).

References

-

Gemma, S., et al. (2012).[1] "Mimicking the Intramolecular Hydrogen Bond: Synthesis, Biological Evaluation, and Molecular Modeling of Benzoxazines and Quinazolines as Potential Antimalarial Agents." Journal of Medicinal Chemistry, 55(23), 10387–10404.[1][2][3][4]

-

Boehringer Ingelheim International Gmbh. (2006).[1] "Dihydrothienopyrimidines for the treatment of inflammatory diseases." World Intellectual Property Organization, Patent WO2006111549A1.[1]

-

Zhang, B., et al. (2015).[1] "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Atlantis Press, International Conference on Material, Mechanical and Manufacturing Engineering.[1]

-

PubChem. (n.d.).[1] "4-(Pyrrolidin-1-ylmethyl)benzylamine Compound Summary." National Center for Biotechnology Information.[1]

Technical Monograph: Spectroscopic Characterization & Validation of 4-(Pyrrolidin-1-ylmethyl)benzylamine

Executive Summary & Structural Context[1]

This technical guide provides a comprehensive spectroscopic profile for 4-(Pyrrolidin-1-ylmethyl)benzylamine (CAS 91271-79-3), a critical diamine linker used in fragment-based drug discovery (FBDD) and the synthesis of GPCR ligands (specifically Histamine H3 antagonists).

The molecule presents a unique analytical challenge due to its pseudo-symmetry : it possesses two distinct benzylic methylene groups attached to the same aromatic core. Distinguishing the methylene protons adjacent to the primary amine (

This guide moves beyond simple data listing to establish a self-validating analytical protocol , ensuring that researchers can confidently differentiate this building block from its mono-substituted impurities or oxidation byproducts.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | [4-(pyrrolidin-1-ylmethyl)phenyl]methanamine |

| Common Name | 4-(Pyrrolidin-1-ylmethyl)benzylamine |

| CAS Number | 91271-79-3 |

| Molecular Formula | |

| Molecular Weight | 190.29 g/mol |

| Monoisotopic Mass | 190.147 g/mol |

| Appearance | Pale yellow oil (free base) or white solid (dihydrochloride salt) |

| Solubility | Soluble in MeOH, DCM, |

Analytical Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points where spectroscopic data confirms success.

Figure 1: Synthesis and Validation Workflow. The disappearance of the nitrile stretch and the appearance of the second benzylic signal in NMR are the key "Go/No-Go" validation gates.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][8][9]

Sample Preparation Protocol

Critical Causality: Amines are sensitive to pH and concentration effects.

-

Solvent: Use

(Chloroform-d) for the free base to minimize exchange broadening of the -

Concentration: Prepare at ~10 mg/mL. High concentrations can cause aggregation, shifting the amine peaks.

-

Additives: If peak broadening occurs due to trace acid, add a single drop of

(for

NMR Data (400 MHz, )

The spectrum is defined by an AA'BB' aromatic system and two distinct benzylic singlets .

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic & Validation |

| 7.28 | Doublet (d) | 2H | Ar-H (2,6) | Ortho to the pyrrolidine-methyl group. |

| 7.24 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to the aminomethyl group. Note: These doublets often overlap into a multiplet depending on field strength. |

| 3.84 | Singlet (s) | 2H | Diagnostic Peak 1: Downfield due to primary amine deshielding and lack of steric bulk compared to the tertiary amine. | |

| 3.58 | Singlet (s) | 2H | Diagnostic Peak 2: Upfield relative to the primary amine linker. Validated by HSQC correlation to the pyrrolidine ring carbons. | |

| 2.48 - 2.52 | Multiplet (m) | 4H | Pyrrolidine | Protons adjacent to the ring nitrogen. |

| 1.76 - 1.80 | Multiplet (m) | 4H | Pyrrolidine | Distal ring protons. |

| 1.45 | Broad (bs) | 2H | Exchangeable. Disappears upon |

NMR Data (100 MHz, )

| Shift ( | Assignment | Validation Note |

| 142.5 | Ar-C (Quaternary) | Ipso to aminomethyl. |

| 137.8 | Ar-C (Quaternary) | Ipso to pyrrolidinylmethyl. |

| 129.1 | Ar-CH | Aromatic signal intensity confirms 1,4-substitution. |

| 127.2 | Ar-CH | Aromatic signal intensity confirms 1,4-substitution. |

| 60.3 | Key Differentiator: The tertiary amine carbon is significantly more deshielded than the primary amine carbon. | |

| 54.1 | Pyrrolidine | Characteristic ring carbon. |

| 46.2 | Primary benzylic carbon. | |

| 23.4 | Pyrrolidine | Distal ring carbon. |

Mass Spectrometry (MS) Validation

Method: Electrospray Ionization (ESI) in Positive Mode (

-

Theoretical Exact Mass: 190.1470 Da

-

Observed

: -

Fragmentation Pattern (MS/MS):

-

191

-

191

-

191

-

191

Infrared (IR) Spectroscopy[8][9]

IR is the fastest method to confirm the reduction of the nitrile precursor (if synthesized via the nitrile route).

-

Primary Amine (

): Weak doublet stretch at 3300–3400 cm -

C-H Stretch: 2800–2950 cm

(Aliphatic and Aromatic). -

Absence of Nitrile: Critical. Ensure NO sharp peak exists at ~2220 cm

. Presence of this peak indicates incomplete reduction of the 4-(pyrrolidin-1-ylmethyl)benzonitrile intermediate.

Assignment Logic Visualization

The following diagram details the specific chemical shift correlations used to assign the two benzylic positions, which is the most common source of error in characterizing this compound.

Figure 2: NMR Assignment Logic. Differentiating the benzylic sites relies on the distinct electronic environments of the primary vs. tertiary amine.

References

-

PubChem Compound Summary. (2025). 4-(Pyrrolidin-1-ylmethyl)benzylamine (CID 91271-79-3). National Center for Biotechnology Information. [Link]

-

Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[2] Atlantis Press (Advances in Biological Sciences Research).[2] [Link] (Note: Provides authoritative spectroscopic data for the direct precursor, validating the aromatic and pyrrolidine shifts cited above.)

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 4-(Pyrrolidin-1-ylmethyl)benzylamine

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 4-(Pyrrolidin-1-ylmethyl)benzylamine .

Executive Summary & Compound Identity

4-(Pyrrolidin-1-ylmethyl)benzylamine is a bifunctional building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of CNS-active agents. Its structure features a primary benzylamine and a tertiary pyrrolidine nitrogen connected via a methylene bridge.

The solubility of this compound is highly pH-dependent due to its two basic centers. While the salt forms (e.g., hydrochloride) exhibit high aqueous solubility (>50 mg/mL), the free base is lipophilic and sparingly soluble in neutral-to-basic aqueous media, necessitating specific handling protocols for biological assays.

Physicochemical Profile (Predicted & Experimental)

| Property | Value | Source/Method |

| Molecular Weight | 190.29 g/mol | Calculated |

| Physical State | Viscous Oil / Low-melting Solid | Experimental Observation |

| pKa (Basic) | ~9.3 (Primary Amine), ~9.5 (Tertiary Amine) | Predicted (ChemAxon/ACD) |

| LogP (Octanol/Water) | 1.4 – 1.8 (Free Base) | Predicted (Consensus) |

| LogD (pH 7.4) | -1.2 to 0.5 | Predicted (Ionized state dominates) |

| Polar Surface Area (PSA) | ~38 Ų | Calculated |

| H-Bond Donors/Acceptors | 2 / 2 | Lipinski Analysis |

Solubility Data Profile

Aqueous Solubility (pH Dependency)

The compound behaves as a diprotic base. Its solubility profile follows a classic pH-dependent curve typical of diamines.

-

pH < 8.0 (Acidic/Neutral): The molecule exists predominantly in its dicationic or monocationic form.

-

Solubility:High (> 50 mg/mL) .

-

Stability: Stable in dilute acid (HCl, Acetic Acid).

-

-

pH > 10.0 (Basic): The molecule exists as a neutral free base.

-

Solubility:Low (< 1 mg/mL) .

-

Phase: May oil out of solution, forming a biphasic mixture.

-

Organic Solvent Solubility

For stock solution preparation and synthesis workup:

| Solvent | Solubility Rating | Recommended Conc. | Application |

| DMSO | High | 100 mM | Biological Assay Stock |

| Methanol/Ethanol | High | > 100 mg/mL | Synthesis/Purification |

| Dichloromethane | High | > 100 mg/mL | Extraction (Free Base) |

| Acetonitrile | Moderate/High | 10-50 mM | HPLC Mobile Phase |

| Water (Neutral) | Moderate | < 10 mg/mL | Not recommended for stock |

Theoretical Solubility Pathway